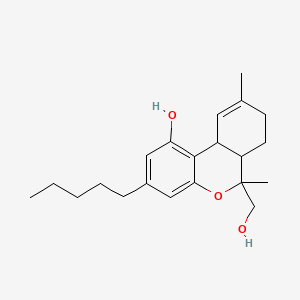
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound also contains a benzopyran structure, which is a common motif in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dichloroaniline. This involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with 2H-1-benzopyran-2-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated, alkylated, or other substituted aromatic compounds.
Applications De Recherche Scientifique
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mécanisme D'action
The mechanism of action of 3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds like methyl orange and Congo red, which also contain azo groups and are used as dyes.
Benzopyran Derivatives: Compounds such as coumarins and flavonoids, which share the benzopyran structure and have various biological activities.
Uniqueness
3-((((2,4-Dichlorophenyl)azo)(2-hydroxyphenyl)methylene)amino)-2H-1-benzopyran-2-one is unique due to its specific combination of azo and benzopyran structures, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
112517-48-3 |
|---|---|
Formule moléculaire |
C22H13Cl2N3O3 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)imino-2-hydroxy-N'-(2-oxochromen-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-14-9-10-17(16(24)12-14)26-27-21(15-6-2-3-7-19(15)28)25-18-11-13-5-1-4-8-20(13)30-22(18)29/h1-12,28H |
Clé InChI |
RPJUBNRSPCQVQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)N=C(C3=CC=CC=C3O)N=NC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


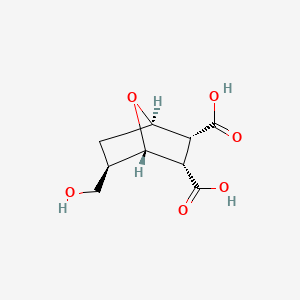
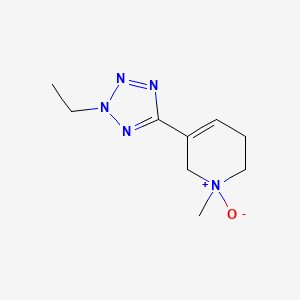
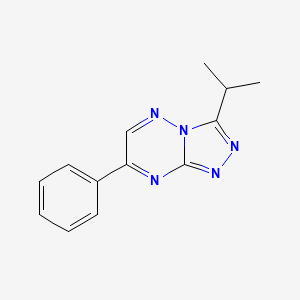
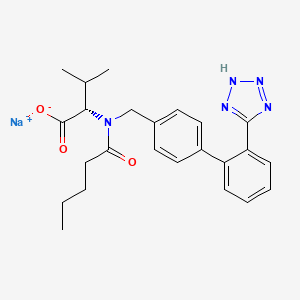
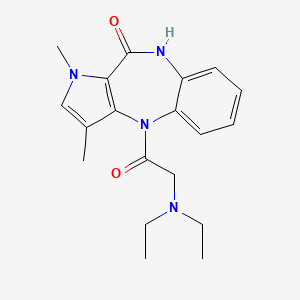

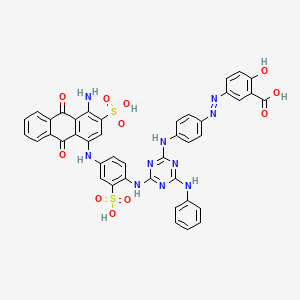




![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)

